molecular formula C13H12N2O B13802724 N-(4-anilinophenyl)formamide CAS No. 7402-56-4

N-(4-anilinophenyl)formamide

Cat. No.: B13802724
CAS No.: 7402-56-4
M. Wt: 212.25 g/mol
InChI Key: RCIZCWIFMOUYTC-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)formamide is an organic compound with the molecular formula C13H12N2O. It is also known as phenyl-4-amino-formanilid. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with an aniline group at the para position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-anilinophenyl)formamide can be synthesized through the N-formylation of 4-anilinophenylamine. One common method involves the reaction of 4-anilinophenylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .

Another efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the N-formylation of aromatic amines using formic acid, resulting in high yields and short reaction times .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-anilinophenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-phenylformamide: Similar structure but lacks the aniline substitution.

    N,N-diphenylformamide: Contains two phenyl groups instead of one phenyl and one aniline group.

    N-(4-methoxyphenyl)formamide: Substituted with a methoxy group instead of an aniline group.

Uniqueness

N-(4-anilinophenyl)formamide is unique due to the presence of both an aniline and a formamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

7402-56-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(4-anilinophenyl)formamide

InChI

InChI=1S/C13H12N2O/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10,15H,(H,14,16)

InChI Key

RCIZCWIFMOUYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=O

Origin of Product

United States

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